molecular formula C15H15NO6 B11975131 2H-Quinolizine-1,2,3-tricarboxylic acid trimethyl ester CAS No. 61909-90-8

2H-Quinolizine-1,2,3-tricarboxylic acid trimethyl ester

Cat. No.: B11975131
CAS No.: 61909-90-8
M. Wt: 305.28 g/mol
InChI Key: KYMUWNNRQJYFNG-UHFFFAOYSA-N
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Description

2H-Quinolizine-1,2,3-tricarboxylic acid trimethyl ester is a heterocyclic compound featuring a bicyclic quinolizine core substituted with three methyl ester groups. For instance, compounds like 1-Propene-1,2,3-tricarboxylic acid trimethyl ester (C₉H₁₂O₆, MW 216.19) share functional similarities, such as esterified carboxyl groups, which influence solubility and reactivity . The quinolizine backbone likely confers unique electronic and steric properties compared to simpler bicyclic or monocyclic systems, making it relevant for pharmaceutical or material science applications.

Properties

CAS No.

61909-90-8

Molecular Formula

C15H15NO6

Molecular Weight

305.28 g/mol

IUPAC Name

trimethyl 2H-quinolizine-1,2,3-tricarboxylate

InChI

InChI=1S/C15H15NO6/c1-20-13(17)9-8-16-7-5-4-6-10(16)12(15(19)22-3)11(9)14(18)21-2/h4-8,11H,1-3H3

InChI Key

KYMUWNNRQJYFNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(=CN2C=CC=CC2=C1C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Quinolizine-1,2,3-tricarboxylic acid trimethyl ester typically involves the esterification of quinolizine derivatives. The reaction conditions often include the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to their corresponding methyl esters .

Industrial Production Methods

The process would likely be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

2H-Quinolizine-1,2,3-tricarboxylic acid trimethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine-1,2,3-tricarboxylic acid derivatives, while reduction could produce quinolizine-1,2,3-tricarboxylic acid trimethyl alcohol .

Scientific Research Applications

2H-Quinolizine-1,2,3-tricarboxylic acid trimethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinolizine derivatives.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Quinolizine-1,2,3-tricarboxylic acid trimethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release the active quinolizine core, which can then interact with biological targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Core Structure Key Features/Applications Reference
2H-Quinolizine-1,2,3-tricarboxylic acid trimethyl ester* C₁₅H₁₇NO₆⁶ ~331.3 (estimated) Bicyclic quinolizine Hypothesized applications in drug design or catalysis N/A
1-Propene-1,2,3-tricarboxylic acid trimethyl ester C₉H₁₂O₆ 216.19 Linear propene Used in urinary organic acid analysis; high volatility for GC-MS
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate C₁₂H₁₃NO₄ 235.24 Tricyclic quinoline Scalable synthesis via methanetricarboxylate reactions; potential bioactivity
4,5-Dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid C₁₅H₇N₂O₈ 343.22 Fused pyrrolo-quinoline Material science applications (polymers, nanomaterials)
2,3-Quinoxalinedicarboxylic acid bis(3,5,5-trimethylhexyl) ester C₂₈H₄₂N₂O₄ 470.64 Quinoxaline High molar mass; potential use as plasticizer or surfactant

*Estimated based on analogous structures.

Physicochemical Properties

  • Solubility: The fused quinoline-pyrrolo system in 4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid likely reduces solubility in polar solvents compared to linear esters like 1-propene-1,2,3-tricarboxylate .
  • Thermal Stability: Higher molecular weight compounds (e.g., quinoxaline dicarboxylate, MW 470.64) exhibit enhanced thermal stability, whereas methyl esters with smaller backbones (e.g., 1-propene-1,2,3-tricarboxylate) may degrade at lower temperatures .

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